molecular formula C23H29N3O2 B2826848 N'-(2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955594-97-5

N'-(2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2826848
CAS No.: 955594-97-5
M. Wt: 379.504
InChI Key: GXGTXAYJKVXIKK-UHFFFAOYSA-N
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Description

N'-(2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.504. The purity is usually 95%.
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Scientific Research Applications

Dopamine Agonist Properties

Research on homologous N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines has demonstrated their potential as dopamine agonists. For instance, certain derivatives were synthesized and examined for their ability to dilate the renal artery, indicative of dopamine-like activity. This suggests potential applications in designing drugs that target dopamine receptors, which could have implications for treating neurological disorders such as Parkinson's disease and schizophrenia (Jacob et al., 1981).

Orexin Receptor Antagonism

Orexins play a significant role in wakefulness and sleep regulation. Research on selective orexin receptor antagonists has revealed the differential impact of orexin-1 and orexin-2 receptors on sleep-wake modulation. Studies involving compounds targeting these receptors can contribute to the development of novel treatments for sleep disorders, highlighting another potential application area for tetrahydroquinoline derivatives (Dugovic et al., 2009).

Anticancer Activity

The synthesis and evaluation of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown promise in anticancer research. These compounds were tested against various cancer cell lines, displaying moderate to high levels of antitumor activities. Such studies underscore the potential of tetrahydroquinoline derivatives in oncology, particularly in the search for new chemotherapeutic agents (Fang et al., 2016).

Antibiotic Properties

Investigations into the biological activities of Janibacter limosus cultures led to the identification of new natural products, including a tetrahydroquinoline derivative known as helquinoline. This compound demonstrated high activity against bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal agents (Asolkar et al., 2004).

Catalysis and Material Science

Tetrahydroquinoline derivatives have also been explored for their roles in catalysis, particularly in the N-arylation of imidazoles and benzimidazoles. This area of research has implications for material science and organic synthesis, indicating the versatility of tetrahydroquinoline compounds in facilitating chemical transformations (Altman et al., 2007).

Properties

IUPAC Name

N'-(2-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-14-26-15-6-8-19-16-18(10-11-21(19)26)12-13-24-22(27)23(28)25-20-9-5-4-7-17(20)2/h4-5,7,9-11,16H,3,6,8,12-15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGTXAYJKVXIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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